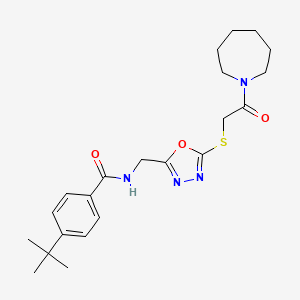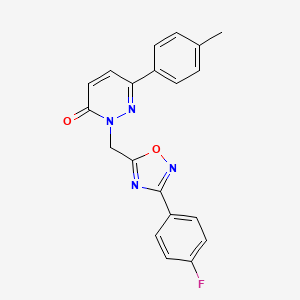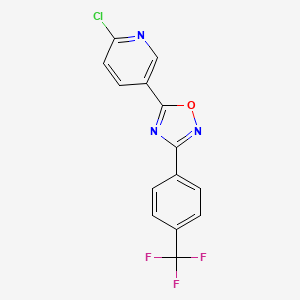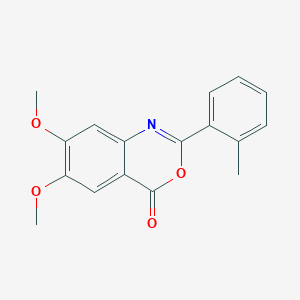
2-(4-Bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol
カタログ番号 B2645810
CAS番号:
303152-21-8
分子量: 454.2
InChIキー: DCHVSOVOKHQFHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Catalytic Systems and Synthesis
- Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol has demonstrated an efficient system for the selective formation of sulfoxides and sulfones, where strongly deactivated sulfides were converted smoothly to the corresponding sulfoxide and sulfone in excellent yields, highlighting a potential application in the selective oxidation of sulfur-containing compounds (Yamazaki, 1996).
Polymer Science
- The study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including the synthesis via a benzidine rearrangement reaction, has paved the way for the creation of materials with high refractive indices and small birefringences, along with good thermomechanical stabilities. This application is significant in the development of high-performance optical materials (Tapaswi et al., 2015).
Catalytic Oxidation
- Oxo-rhenium complexes have been used in the efficient and selective oxidation of alcohols, utilizing a sulfoxide as an oxidant agent. This catalytic system has shown potential in the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, indicating its application in organic synthesis (Sousa et al., 2013).
Chemical Synthesis and Material Properties
- Novel synthetic routes have been explored for symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, providing a methodology that employs sodium borohydride in ethanol–DMF for E–E bond cleavage. This synthesis approach is crucial for the production of compounds with potential applications in various fields, including materials science and organometallic chemistry (Bhasin et al., 2004).
Environmental and Biological Applications
- Studies on the metabolism of DDT and its metabolites, such as 2,2-bis(p-chlorophenyl)ethanol, have provided insights into the enzymatic pathways involved in the biotransformation of persistent organic pollutants. This research is essential for understanding the environmental fate and potential health impacts of such compounds (Suggs et al., 1970).
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2OS/c21-16-5-11-19(12-6-16)25-13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVSOVOKHQFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)





![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)

![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)